molecular formula C18H16N2 B14641330 1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- CAS No. 52786-91-1

1H-Indole-1-propanenitrile, 2-methyl-3-phenyl-

Cat. No.: B14641330
CAS No.: 52786-91-1
M. Wt: 260.3 g/mol
InChI Key: QCENHIOFKPTFOF-UHFFFAOYSA-N
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Description

1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions . Another approach is the Japp-Klingemann reaction, which involves the reaction of phenyldiazonium chloride with β-keto esters . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.

Mechanism of Action

Properties

CAS No.

52786-91-1

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

3-(2-methyl-3-phenylindol-1-yl)propanenitrile

InChI

InChI=1S/C18H16N2/c1-14-18(15-8-3-2-4-9-15)16-10-5-6-11-17(16)20(14)13-7-12-19/h2-6,8-11H,7,13H2,1H3

InChI Key

QCENHIOFKPTFOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCC#N)C3=CC=CC=C3

Origin of Product

United States

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